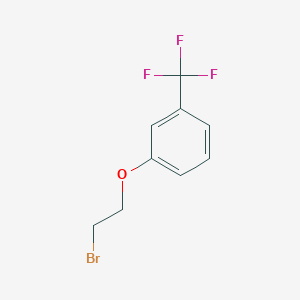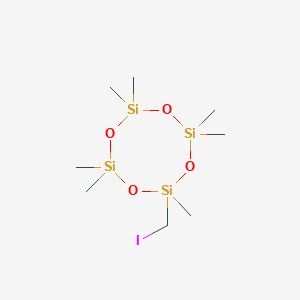
Cyclotetrasiloxane, (iodomethyl)heptamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotetrasiloxane, (iodomethyl)heptamethyl-, also known as D4-iodomethylsiloxane, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as materials science, pharmaceuticals, and biotechnology.
Wirkmechanismus
The mechanism of action of Cyclotetrasiloxane, (iodomethyl)heptamethyl- is not fully understood, but it is believed to involve the disruption of microbial cell membranes, leading to cell death. It may also interact with proteins and enzymes, affecting their function.
Biochemical and Physiological Effects
Studies have shown that Cyclotetrasiloxane, (iodomethyl)heptamethyl- exhibits low toxicity and is well-tolerated in animal models. It has been shown to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclotetrasiloxane, (iodomethyl)heptamethyl- is its versatility, as it can be used in a variety of applications. It is also relatively easy to synthesize and has a long shelf life. However, its use may be limited by its cost and potential environmental impact.
Zukünftige Richtungen
There are several potential future directions for research on Cyclotetrasiloxane, (iodomethyl)heptamethyl-. One area of interest is the development of new materials and coatings with enhanced properties, such as improved durability and antimicrobial activity. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Finally, research on the environmental impact of Cyclotetrasiloxane, (iodomethyl)heptamethyl- is necessary to ensure its safe and sustainable use.
Synthesemethoden
The synthesis of Cyclotetrasiloxane, (iodomethyl)heptamethyl- can be achieved through several methods, such as the reaction of methyltrichlorosilane with iodomethane in the presence of a catalyst, or the reaction of tetramethylcyclotetrasiloxane with iodomethane in the presence of a base. The latter method is more commonly used due to its high yield and purity.
Wissenschaftliche Forschungsanwendungen
Cyclotetrasiloxane, (iodomethyl)heptamethyl- has been extensively studied for its potential applications in materials science, particularly in the development of new polymers and coatings. It has also been investigated for its antimicrobial properties, which make it a promising candidate for use in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
17882-88-1 |
|---|---|
Molekularformel |
C8H23IO4Si4 |
Molekulargewicht |
422.51 g/mol |
IUPAC-Name |
2-(iodomethyl)-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C8H23IO4Si4/c1-14(2)10-15(3,4)12-17(7,8-9)13-16(5,6)11-14/h8H2,1-7H3 |
InChI-Schlüssel |
ARFPGGKVTUQIEK-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CI)(C)C)C |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CI)(C)C)C |
Synonyme |
2-(Iodomethyl)-2,4,4,6,6,8,8-heptamethylcyclooctanetetrasiloxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



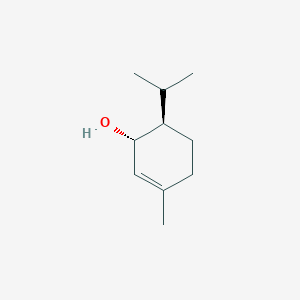
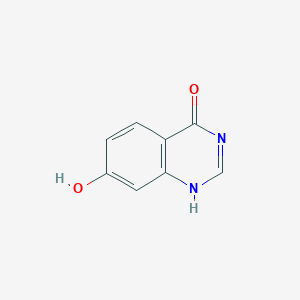
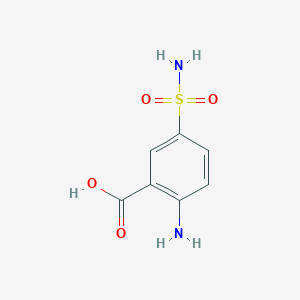

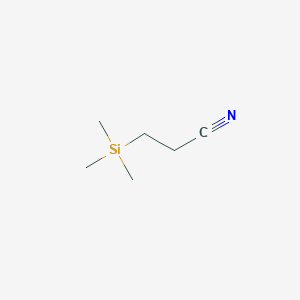
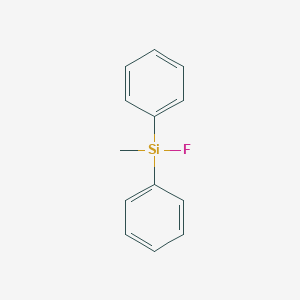
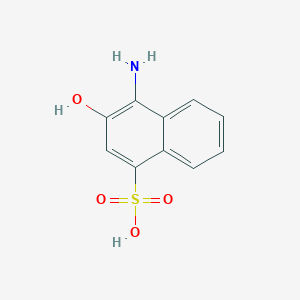
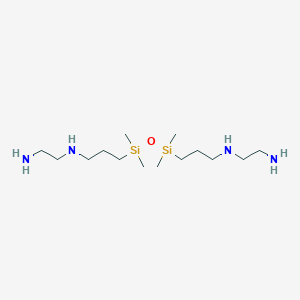
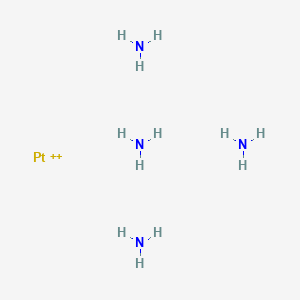
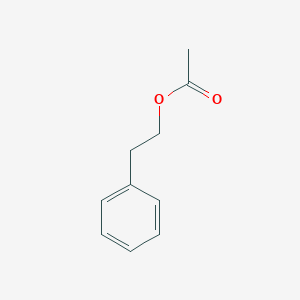
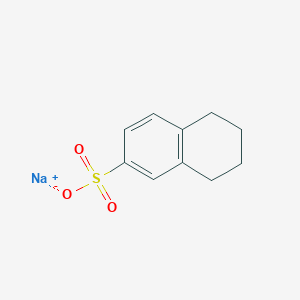
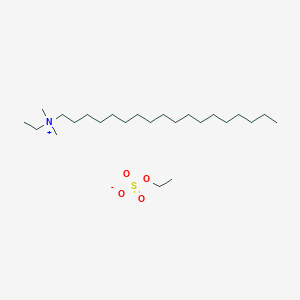
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)
